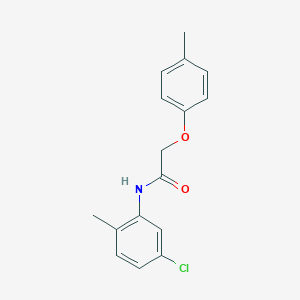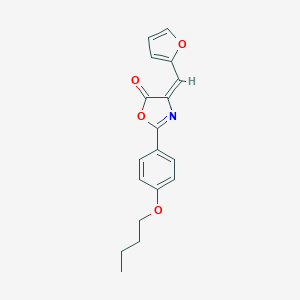
3-(anilinosulfonyl)-N-{4-nitrophenyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(anilinosulfonyl)-N-{4-nitrophenyl}benzamide is a complex organic compound that features a benzamide core substituted with an anilinosulfonyl group and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(anilinosulfonyl)-N-{4-nitrophenyl}benzamide typically involves the reaction of aniline derivatives with sulfonyl chlorides, followed by coupling with nitro-substituted benzoyl chlorides. The reaction conditions often require the use of organic solvents such as dichloromethane or chloroform, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(anilinosulfonyl)-N-{4-nitrophenyl}benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like sodium borohydride.
Substitution: The sulfonyl and nitro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride for reduction, and various acids or bases for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include amino-substituted derivatives and various substituted benzamides, depending on the specific reagents and conditions used .
Scientific Research Applications
3-(anilinosulfonyl)-N-{4-nitrophenyl}benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(anilinosulfonyl)-N-{4-nitrophenyl}benzamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl and nitro groups play a crucial role in its reactivity and biological activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzamide derivatives with various substituents, such as:
- 3-(Anilinosulfonyl)-N-(4-methylphenyl)benzamide
- 3-(Anilinosulfonyl)-N-(4-chlorophenyl)benzamide
- 3-(Anilinosulfonyl)-N-(4-fluorophenyl)benzamide
Uniqueness
3-(anilinosulfonyl)-N-{4-nitrophenyl}benzamide is unique due to its specific combination of anilinosulfonyl and nitrophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C19H15N3O5S |
|---|---|
Molecular Weight |
397.4g/mol |
IUPAC Name |
N-(4-nitrophenyl)-3-(phenylsulfamoyl)benzamide |
InChI |
InChI=1S/C19H15N3O5S/c23-19(20-15-9-11-17(12-10-15)22(24)25)14-5-4-8-18(13-14)28(26,27)21-16-6-2-1-3-7-16/h1-13,21H,(H,20,23) |
InChI Key |
VIQBMZNYUMOSAW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















